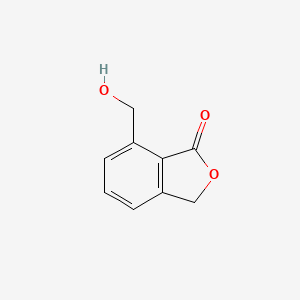
3-Methylazepan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylazepan-4-one is a methyl derivative of azepan-4-one, a seven-membered heterocyclic compound containing a nitrogen atom. It is a useful synthetic intermediate in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylazepan-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-methyl-1,6-diaminohexane with phosgene can yield this compound . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylazepan-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Methylazepan-4-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including antihistamines and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methylazepan-4-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target histamine receptors. The pathways involved can include binding to receptor sites and modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
Azepan-4-one: The parent compound without the methyl group.
1-Methylazepan-4-one: A similar compound with a methyl group at a different position.
Hexahydroazepine: A fully saturated analog of azepan-4-one.
Uniqueness
3-Methylazepan-4-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the methyl group can affect the compound’s steric and electronic properties, making it suitable for specific synthetic and research purposes .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-methylazepan-4-one |
InChI |
InChI=1S/C7H13NO/c1-6-5-8-4-2-3-7(6)9/h6,8H,2-5H2,1H3 |
InChI Key |
ITSNSGVYIGJVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






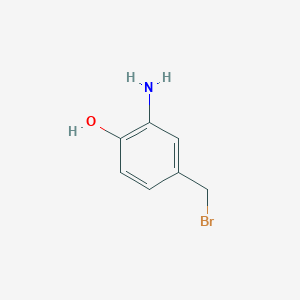
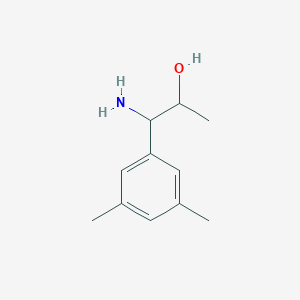

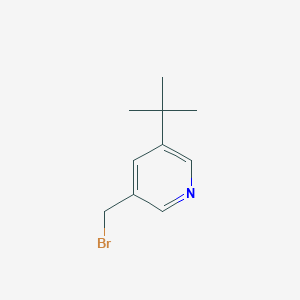
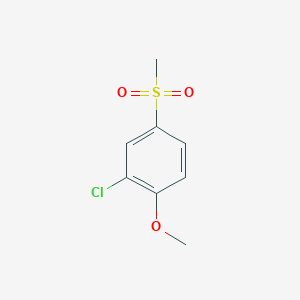

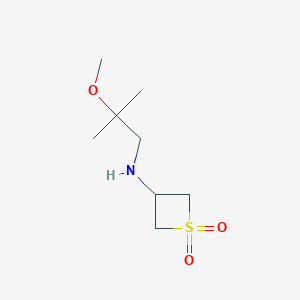
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)

